molecular formula C22H44O4 B12579079 Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester CAS No. 184238-42-4

Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester

Cat. No.: B12579079
CAS No.: 184238-42-4
M. Wt: 372.6 g/mol
InChI Key: SIHGJOULYXWGRP-UHFFFAOYSA-N
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Description

Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester is a complex organic compound with the molecular formula C22H44O4. It is characterized by the presence of an ester group, methoxy groups, and a long carbon chain, making it a unique molecule with specific chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester typically involves esterification reactions. One common method is the reaction of octadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release octadecanoic acid and methanol, which can then participate in various biochemical pathways. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid, methyl ester: Lacks the methoxy groups, making it less reactive in certain chemical reactions.

    Hexadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester: Similar structure but with a shorter carbon chain, affecting its physical properties and reactivity.

    Octadecanoic acid, 6-(methoxymethyl)-, methyl ester: Missing one methoxy group, leading to different chemical behavior.

Uniqueness

Octadecanoic acid, 7-methoxy-6-(methoxymethyl)-, methyl ester is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility in organic solvents and its ability to participate in a variety of chemical reactions .

Properties

CAS No.

184238-42-4

Molecular Formula

C22H44O4

Molecular Weight

372.6 g/mol

IUPAC Name

methyl 7-methoxy-6-(methoxymethyl)octadecanoate

InChI

InChI=1S/C22H44O4/c1-5-6-7-8-9-10-11-12-13-17-21(25-3)20(19-24-2)16-14-15-18-22(23)26-4/h20-21H,5-19H2,1-4H3

InChI Key

SIHGJOULYXWGRP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(C(CCCCC(=O)OC)COC)OC

Origin of Product

United States

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